molecular formula C14H14Cl2N2O4S2 B7636578 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide

Cat. No. B7636578
M. Wt: 409.3 g/mol
InChI Key: FAHDOKFNPHLVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of chemicals involved in pain and inflammation.

Mechanism of Action

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins involved in pain and inflammation. By inhibiting COX-2, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving endothelial function. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has also been shown to have an analgesic effect by reducing pain perception.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has several advantages for lab experiments, including its selectivity for COX-2 enzyme, its ability to reduce inflammation and oxidative stress, and its potential therapeutic applications in various diseases. However, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide also has some limitations, including its potential side effects, such as gastrointestinal bleeding and cardiovascular events, and its potential interactions with other drugs.

Future Directions

There are several future directions for the research on 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, including:
1. Studying the potential therapeutic applications of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases.
2. Developing new derivatives of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide with improved selectivity and efficacy.
3. Studying the mechanisms of action of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases and identifying new targets for drug development.
4. Studying the potential side effects and interactions of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide with other drugs.
5. Conducting clinical trials to evaluate the safety and efficacy of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases.
In conclusion, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide is a selective inhibitor of COX-2 enzyme, which has potential therapeutic applications in various diseases. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has several advantages for lab experiments, including its selectivity for COX-2 enzyme and its ability to reduce inflammation and oxidative stress. However, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide also has some limitations, including its potential side effects and interactions with other drugs. There are several future directions for the research on 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, including studying its potential therapeutic applications, developing new derivatives, studying its mechanisms of action, and conducting clinical trials.

Synthesis Methods

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide can be synthesized by various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenylacetonitrile, followed by the reaction with ethylamine and sodium sulfonate.

Scientific Research Applications

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of COX-2 enzyme. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. Additionally, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been studied for its potential cardioprotective effects by reducing inflammation and improving endothelial function.

properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4S2/c1-2-23(19,20)17-14-9-10(7-8-12(14)16)24(21,22)18-13-6-4-3-5-11(13)15/h3-9,17-18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHDOKFNPHLVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide

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